SIRT2 Inhibitor Potency: Scaffold-Dependent Activity of 4,6-Dimethylpyrimidin-2-yl Derivatives
Derivatives synthesized from the 4,6-dimethylpyrimidin-2-yl scaffold achieve potent SIRT2 inhibition (IC50 = 42 nM for compound 28e). In contrast, the simpler 2-pyrimidinemethanol scaffold lacks reported SIRT2 inhibitory activity, and the unsubstituted pyrimidine-2-thio series typically shows micromolar potency (e.g., AGK2 IC50 = 17.75 μM) [1]. The 4,6-dimethyl substitution is critical for achieving nanomolar potency in this target class.
| Evidence Dimension | SIRT2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 42 nM (compound 28e, containing 4,6-dimethylpyrimidin-2-yl scaffold) |
| Comparator Or Baseline | AGK2 (unsubstituted pyrimidine): IC50 = 17.75 μM; 2-pyrimidinemethanol: no reported SIRT2 activity |
| Quantified Difference | ~423-fold more potent than AGK2 |
| Conditions | Recombinant human SIRT2 enzyme, in vitro fluorescence assay |
Why This Matters
Procuring the 4,6-dimethylpyrimidin-2-yl scaffold enables access to nanomolar SIRT2 inhibitors, a potency level unattainable with simpler pyrimidine alcohols, making it essential for epigenetic drug discovery programs.
- [1] Yang, L.; Ma, X.; Yuan, C.; He, Y.; Li, L.; Fang, S.; Xia, W.; He, T.; Qian, S.; Xu, Z.; Li, G.; Wang, Z. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. European Journal of Medicinal Chemistry, 2017, 134, 230-241. View Source
